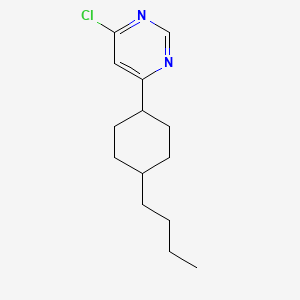

4-(4-Butylcyclohexyl)-6-chloropyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-butylcyclohexyl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIROPPXKUFGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Strategy for Preparation

The synthesis of 4-(4-Butylcyclohexyl)-6-chloropyrimidine typically involves:

- Construction or availability of a substituted pyrimidine core.

- Introduction of the 6-chloro substituent on the pyrimidine ring.

- Attachment of the 4-(4-butylcyclohexyl) substituent via nucleophilic substitution or cross-coupling reactions.

Preparation of 6-Chloropyrimidine Core

The 6-chloropyrimidine moiety is commonly prepared by chlorination of hydroxypyrimidine derivatives using phosphorus oxychloride (POCl₃). This method is well-established and industrially scalable.

- Starting material: 2,4-diamino-6-hydroxypyrimidine or related hydroxypyrimidine.

- Reagent: Phosphorus oxychloride (POCl₃).

- Conditions: Heating at 90-110 °C for 4-8 hours (optimal ~105 °C for 6 hours).

- Work-up: Distillation to remove excess POCl₃, followed by quenching with alcohol (preferably ethanol) at 0-40 °C.

- Isolation: Formation of 2,4-diamino-6-chloropyrimidine hydrochloride, which upon neutralization and extraction yields the chloropyrimidine.

This method offers high yield, safety, and cost-effectiveness suitable for industrial production.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| S1 | 2,4-diamino-6-hydroxypyrimidine + POCl₃ at 105 °C, 6 h | 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine intermediate |

| S2 | Quench with ethanol at 0-40 °C, add dispersant, heat, filter | 2,4-diamino-6-chloropyrimidine hydrochloride |

| S3 | Neutralize with ammonia, extract with ethyl acetate | Pure 2,4-diamino-6-chloropyrimidine |

Related Synthetic Routes for N4-Butyl-6-chloropyrimidine Derivatives

For structurally related pyrimidine derivatives such as N4-butyl-6-chloropyrimidine-4,5-diamine, synthesis involves:

- Reaction of 5-amino-4,6-dichloropyrimidine with butylamine in the presence of triethylamine.

- Solvent: Butan-1-ol.

- Conditions: Heating at 90 °C for 16 hours.

- Yield: Approximately 83%.

This method demonstrates the feasibility of introducing butyl substituents on chloropyrimidines via nucleophilic substitution, which can be analogously applied to cyclohexyl-substituted amines.

| Parameter | Details |

|---|---|

| Starting material | 5-Amino-4,6-dichloropyrimidine |

| Nucleophile | Butylamine |

| Base | Triethylamine |

| Solvent | Butan-1-ol |

| Temperature | 90 °C |

| Reaction time | 16 hours |

| Yield | 83% |

Summary Table of Preparation Steps for this compound

Research Findings and Considerations

- The chlorination step using phosphorus oxychloride is highly efficient and scalable, with reported yields exceeding 80% and the possibility of recycling POCl₃, reducing costs.

- Alcohol quenching (ethanol preferred) improves safety and product purity compared to water quenching.

- The nucleophilic substitution to introduce butyl or cyclohexyl substituents requires careful control of temperature and reaction time to optimize yield and minimize side reactions.

- The bulky 4-butylcyclohexyl group may require longer reaction times or modified conditions due to steric hindrance.

- Industrial synthesis benefits from the use of dispersants and controlled filtration to isolate hydrochloride salts before final neutralization and extraction.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Butylcyclohexyl)-6-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Butylcyclohexyl)-6-chloropyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-(4-Butylcyclohexyl)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Calculated molecular weight based on formula C₁₁H₆ClF₃N₂O.

Functional Group Influence on Properties

Electron-Withdrawing vs. Electron-Donating Groups: Bromine (e.g., in 4-bromo-pyrazole derivatives) increases electrophilicity, favoring nucleophilic aromatic substitution or Suzuki-Miyaura coupling . Trifluoromethyl groups (e.g., 4-(trifluoromethyl)phenoxy) enhance metabolic stability and lipophilicity, critical for agrochemicals .

Steric Effects :

- Bulky substituents like 4-butylcyclohexyl or 4-bromophenyl may hinder reaction kinetics but improve binding specificity in drug design .

- Aziridinyl groups introduce strain, enabling covalent interactions with biological targets (e.g., DNA crosslinking in antitumor agents) .

Biological Activity: Dichloropyrimidines (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) serve as versatile scaffolds for kinase inhibitors due to their dual reactivity . Fluorinated derivatives (e.g., 4-(4-amino-3-fluorophenoxy)-6-chloropyrimidine) exhibit enhanced bioavailability and target affinity .

Biologische Aktivität

4-(4-Butylcyclohexyl)-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a butylcyclohexyl group and a chlorine atom at specific positions on the pyrimidine ring, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure reveals the functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways and biological processes, leading to therapeutic effects. The exact mechanism is still under investigation, but preliminary studies suggest potential enzyme inhibition and receptor binding capabilities.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested in various cancer cell lines, showing promise in reducing cell viability.

- Antiviral Properties : Some derivatives of pyrimidines have demonstrated antiviral activity, suggesting that this compound may possess similar properties, potentially through interference with viral replication mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

Case Studies

- Anticancer Studies : In vitro assays using A431 vulvar epidermal carcinoma cell lines showed that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and invasion. While specific data on this compound is limited, the structural similarities suggest potential for similar effects .

- Antiviral Research : Studies on pyrimidine biosynthesis inhibitors have linked these compounds with enhanced production of antiviral interferons. This indicates a possible pathway through which this compound could exert antiviral effects .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloromethylbiphenyl | Structure | Antitumor and mutagenic |

| 2-Amino-6-chloropyrimidine | Structure | Antiviral and anticancer |

| 5-Fluorouracil | Structure | Chemotherapeutic agent |

Q & A

Q. What are the standard synthetic routes for 4-(4-butylcyclohexyl)-6-chloropyrimidine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings are effective for introducing aryl/alkyl groups to pyrimidine cores. A representative protocol involves reacting 6-chloropyrimidine derivatives with boronic acids under inert conditions (e.g., [Pd(dppf)Cl₂] catalyst, THF/water solvent) . Optimize reaction time (3–24 hours) and temperature (60–100°C) to balance yield and purity. Monitor progress via TLC or LC/MS, as seen in the synthesis of analogous compounds (e.g., 69% yield achieved using 2M dimethylamine in THF at room temperature) .

Q. How should purification and characterization of this compound be conducted to ensure structural fidelity?

- Methodological Answer : Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient) or reversed-phase HPLC (acetonitrile/water with 0.1% formic acid) . Characterize using:

- LC/MS : Confirm molecular weight (e.g., m/z [M+H]+ as in EP 4 134 367 A1) .

- NMR : Analyze ¹H/¹³C spectra for substituent integration (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, pyrimidine protons at δ 8.5–9.0 ppm).

- InChI Key : Validate structural uniqueness using PubChem-derived identifiers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), and conduct reactions in a fume hood. Post-experiment waste must be segregated and treated by certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the pyrimidine ring?

- Methodological Answer : Regioselectivity in chloropyrimidine derivatives is influenced by electronic effects. The 4-position is more electrophilic due to electron-withdrawing chlorine, favoring nucleophilic attack. For example, in Suzuki couplings, prioritize Pd-catalyzed C–C bond formation at the 4-position over the 6-position. Computational DFT studies can predict reactive sites by analyzing Fukui indices or molecular electrostatic potentials .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Implement orthogonal validation:

- Bioassay Repetition : Test compounds in triplicate using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays).

- Purity Verification : Use HPLC-UV/ELSD (≥95% purity threshold) .

- Structural Confirmation : Cross-check with X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-butylcyclohexyl group?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., 4-cyclohexyl vs. 4-phenyl) and assess biological activity (e.g., kinase inhibition). Use statistical tools like PCA (Principal Component Analysis) to correlate structural features (logP, polar surface area) with activity. For example, bulky substituents like 4-butylcyclohexyl may enhance membrane permeability but reduce solubility—balance via logD optimization .

Q. What computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer : Employ in silico tools:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life.

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify vulnerable sites for oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.